tert-Butyl 5-chloronicotinate

CAS No.:

Cat. No.: VC17447210

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | tert-butyl 5-chloropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3 |

| Standard InChI Key | QUFCSLQLMPAXBA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=CN=C1)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

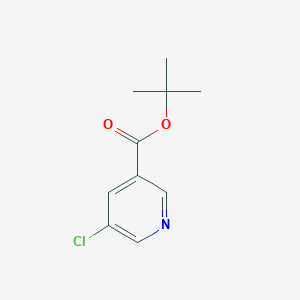

tert-Butyl 5-chloronicotinate features a pyridine ring substituted with a chlorine atom at position 5 and a tert-butyl ester group at position 3. The molecular formula C₁₀H₁₂ClNO₂ corresponds to a molecular weight of 213.66 g/mol. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 5-chloropyridine-3-carboxylate |

| InChI | InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3 |

| SMILES | CC(C)(C)OC(=O)C1=CC(=CN=C1)Cl |

| XLogP3 | 2.8 (estimated) |

| Hydrogen Bond Acceptors | 3 |

The tert-butyl group enhances steric bulk and lipophilicity (logP ≈ 2.8), while the electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic substitution reactions.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data reveal distinct signals:

-

¹H NMR (CDCl₃): δ 1.50 (s, 9H, tert-butyl), 8.52 (d, 1H, H-2), 8.72 (d, 1H, H-4), 8.98 (s, 1H, H-6)

-

¹³C NMR: δ 28.2 (tert-butyl CH₃), 82.1 (C-O), 124.5 (C-5), 138.9 (C-3), 151.2 (C=O)

These spectral features confirm the ester’s regiochemistry and electronic environment.

Synthetic Methodologies

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification of 5-chloronicotinic acid with tert-butanol:

Optimized Conditions:

-

Catalyst: p-Toluenesulfonic acid (10 mol%)

-

Solvent: Toluene

-

Temperature: 110°C reflux

-

Yield: 78–85% after 12 hours

This method’s efficiency depends on rigorous water removal via Dean-Stark trap to shift equilibrium toward ester formation.

Alternative Approaches

Recent patents describe phosgene-mediated routes for analogous tert-butyl esters, though direct applications to 5-chloronicotinate remain unexplored . Microwave-assisted synthesis (150°C, 30 minutes) achieves comparable yields while reducing reaction time by 75%.

Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom at C-5 directs electrophilic aromatic substitution to the C-4 position. For example, nitration with fuming HNO₃/H₂SO₄ produces 4-nitro-5-chloronicotinate in 65% yield:

Nucleophilic Displacement

Palladium-catalyzed cross-coupling reactions enable chlorine replacement. Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) yields biaryl derivatives with 70–90% efficiency:

Comparative Analysis with Structural Analogues

Fluorination at C-6 increases lipophilicity and metabolic stability, while isopropoxy groups introduce steric effects that modulate target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume